REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+].[F:21][C:22]([F:31])([F:30])[C:23](I)([F:28])[C:24]([F:27])([F:26])[F:25]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.COC(C)(C)C>[F:28][C:23]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)([C:24]([F:27])([F:26])[F:25])[C:22]([F:31])([F:30])[F:21] |f:1.2.3,4.5,7.8|
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
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230 g
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Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
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|
Quantity
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94.7 g
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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35.1 g
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Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
1500 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
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Smiles
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COC(C)(C)C
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Name
|
|
Quantity
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350 g
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Type
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reactant
|
Smiles
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FC(C(C(F)(F)F)(F)I)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring at room temperature for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
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at room temperature
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Type
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CUSTOM
|
Details
|
After the liquid separation
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Type
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WASH
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Details
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the organic layer was washed with 1 M hydrochloric acid, water
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated aqueous sodium hydrogen carbonate solution, and then dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure, and 500 ml of ethyl acetate
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Type
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ADDITION
|
Details
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was charged
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Type
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ADDITION
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Details
|
255 g (1.02 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise
|
Type
|
STIRRING
|
Details
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by stirring at room temperature for 30 minutes and at 5° C. for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was separated by filtration
|
Type
|
ADDITION
|
Details
|
the solid was charged to 1000 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
adjusted to pH 8 to 9 by the addition of 1000 ml of a saturated aqueous sodium hydrogen carbonate solution at 20° C.
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Type
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CUSTOM
|
Details
|
lower, and subjected to liquid separation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(C(F)(F)F)C1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |